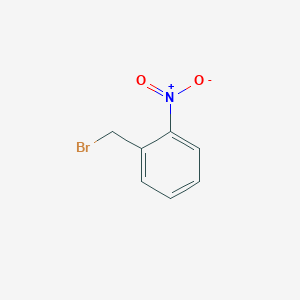

2-Nitrobenzyl bromide

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(bromomethyl)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-5-6-3-1-2-4-7(6)9(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBMIQJOSHZCFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192699 | |

| Record name | alpha-Bromo-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3958-60-9 | |

| Record name | 2-Nitrobenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3958-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Bromo-2-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003958609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3958-60-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Bromo-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-bromo-2-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Nitrobenzyl Bromide

Conventional Synthetic Routes and their Limitations

The most common method for synthesizing 2-nitrobenzyl bromide involves the direct bromination of o-nitrotoluene. However, these traditional methods often face challenges such as low yields, the formation of undesirable by-products, and harsh reaction conditions. googleapis.comprepchem.com

Bromination of o-Nitrotoluene

The direct bromination of the methyl group of o-nitrotoluene is a well-established but often inefficient process. Early methods using elemental bromine and UV irradiation in a carbon tetrachloride/water mixture resulted in yields of only 45 to 55%. prepchem.com

The synthesis of this compound from o-nitrotoluene is typically accomplished through a free-radical bromination reaction. patsnap.com This process can be initiated by various means, including irradiation with visible or ultraviolet light, or through the use of radical-forming initiators. google.comgoogleapis.com These initiators, such as organic peroxides (e.g., benzoyl peroxide) or azo compounds, facilitate the abstraction of a hydrogen atom from the methyl group of o-nitrotoluene, initiating the chain reaction that leads to the desired product. google.comgoogleapis.com

Azo compounds, particularly azobisisobutyronitrile (AIBN), are frequently used as radical initiators in the bromination of o-nitrotoluene. google.comgoogle.com AIBN decomposes upon heating to generate two 2-cyanoprop-2-yl radicals and a molecule of nitrogen gas, effectively initiating the free-radical chain reaction. wikipedia.org The use of AIBN is considered safer than other initiators like benzoyl peroxide due to a lower risk of explosion. wikipedia.org In a typical procedure, o-nitrotoluene and AIBN are dissolved in an organic solvent, such as 1,2-dichloroethane, before the addition of the brominating agents. chemicalbook.com

A common and effective brominating system involves the use of hydrogen bromide (HBr) and hydrogen peroxide (H2O2). google.comresearchgate.net In this system, hydrogen peroxide acts as an oxidant, converting hydrogen bromide to bromine in situ. patsnap.comgoogle.com This method avoids the direct handling of elemental bromine and allows for better control of the reaction. The reaction is typically carried out in a two-phase system, often with an organic solvent, and can be initiated by light or a radical initiator like AIBN. researchgate.netmdma.ch The molar ratio of the reactants is crucial for achieving high yields and selectivity. For instance, a molar ratio of 1:1.2:1.2 for o-nitrotoluene, 40% hydrobromic acid, and 30% hydrogen peroxide has been shown to result in high conversion rates with no dibrominated by-products. chemicalbook.com

Comparison of Yields and By-product Formation in Traditional Methods

Traditional methods for the synthesis of this compound often struggle with achieving high yields while minimizing the formation of by-products like nitrobenzal bromide (dibrominated product) and nitrobenzaldehyde. googleapis.com The reaction conditions, including the choice of solvent, catalyst, and the ratio of reactants, play a significant role in the outcome of the synthesis.

For example, a process using o-nitrotoluene, 48% hydrogen bromide, 30% hydrogen peroxide, and AIBN as a catalyst in water, with the addition of a phase-transfer agent, reported a yield of 79.4%, which is noted to be higher than the typical 72% yield of conventional processes. google.com Another method, employing a mixture of dichloroethane and o-nitrotoluene with AIBN, and the slow addition of hydrobromic acid and hydrogen peroxide, achieved a raw material conversion of over 99.0% with no dibrominated by-products and a final product yield of 98.5%. chemicalbook.com

Conversely, altering the molar ratios can have a significant impact on by-product formation. When the molar ratio of raw materials to 40% hydrobromic acid was changed to 1:2.0, the conversion rate of the raw material was over 90.4%, but by-products such as dibromide were generated. google.com This highlights the delicate balance required in optimizing the reaction conditions to favor the formation of the desired monobrominated product.

Table 1: Comparison of Different Synthetic Conditions for this compound

| o-Nitrotoluene (molar ratio) | 40% HBr (molar ratio) | 30% H2O2 (molar ratio) | Initiator/Catalyst | Solvent | Raw Material Conversion | By-products | Final Product Yield | Reference |

| 1 | 1.0 | 1.0 | AIBN | Dichloroethane | >98.7% | No dibromo compounds | Not specified | patsnap.com |

| 1 | 1.2 | 1.2 | AIBN | Dichloroethane | >99.0% | No dibromo compounds | 98.5% | chemicalbook.com |

| 1 | 2.0 | Not specified | AIBN | Chlorobenzene | >90.4% | Dibromo compounds | Not specified | patsnap.comgoogle.com |

| 100 kg | 110 kg (48%) | 100 kg (30%) | AIBN, PEG600 | Water | Not specified | Not specified | 79.4% | google.com |

Advanced and Green Chemistry Approaches to this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient methods for chemical synthesis. For the production of this compound, this has led to the exploration of "green" chemistry approaches that aim to reduce waste, avoid hazardous solvents, and improve atom economy.

One such approach involves the use of a micro-channel reactor. This method utilizes o-nitrotoluene, hydrobromic acid, and hydrogen peroxide with a catalyst. The use of a micro-channel reactor is reported to simplify the operation and significantly shorten the reaction time. patsnap.com

Another advanced technique involves photo-initiated bromination. This process uses visible light, specifically with a wavelength in the range of 400 to 550 nm, to irradiate a reaction mixture of nitrotoluene, bromine, and bromic acid. google.com This light-initiated radical bromination can be a more energy-efficient and selective method. google.com Research has also been conducted on a haloperoxidase-like system for benzylic bromination using an aqueous solution of hydrogen peroxide and hydrogen bromide illuminated by an incandescent light bulb, which does not require metal ions or an organic solvent. researchgate.net This approach aligns with the principles of green chemistry by using water as the solvent and avoiding toxic materials. psu.edu

Furthermore, the use of a phase-transfer agent like polyvinyl alcohol PEG600 in an aqueous medium without an organic solvent has been shown to be a cost-effective and simpler aftertreatment method with a high yield. google.com These advanced and green chemistry approaches offer promising alternatives to conventional methods, aiming for more sustainable and efficient production of this compound.

Micro-channel Reactor Technology for Enhanced Synthesis

The use of micro-channel reactors offers a significant advancement in the synthesis of this compound, providing a simple, rapid, and efficient alternative to traditional batch processes. patsnap.com This technology facilitates a continuous substitution reaction where o-nitrotoluene, hydrobromic acid, and hydrogen peroxide are used as raw materials. patsnap.com The key advantage of the micro-channel reactor lies in its ability to greatly shorten reaction times and simplify operational procedures. patsnap.com

One patented method describes pumping a mixture of o-nitrotoluene, hydrobromic acid, and a catalyst into a micro-channel reactor for a complete reaction. This approach not only reduces the reaction time but also enhances the purity and yield of the final product, this compound. patsnap.com The technology is noted for its lack of a significant "magnification effect," making it suitable for large-scale industrial production. patsnap.com In a specific example, a mixed feed liquid is pumped into a second module of the reactor while simultaneously introducing a 5% mass percentage of hydrobromic acid at a mass flow of 50g/min, with the reaction temperature controlled at 150°C. patsnap.com

Another study highlights the use of micro-reactors for the synthesis of stilbene (B7821643) esters, where 2-nitrobenzyl-triphenylphosphonium bromide is a key reagent. dss.go.th This research demonstrates the versatility of micro-reactors in achieving precise chemical control and rapid method development. dss.go.th

Photocatalytic Bromination with Visible Light

Photocatalytic methods provide a greener and more selective route for the bromination of 2-nitrotoluene (B74249). A process involving the irradiation of a reaction mixture containing 2-nitrotoluene, bromine, and bromic acid with visible light has been developed. google.com A crucial aspect of this method is that the proportion of radiation with a wavelength in the range of 400 to 550 nm constitutes at least 90% of the radiation energy. google.com This specificity helps to initiate the radical bromination effectively. google.com

The photocatalytic approach can also be extended to the use of organic-inorganic hybrid perovskite nanocrystals (MAPbBr3) stabilized in aqueous hydrobromic acid. cjcatal.com This system can achieve simultaneous aromatic bromination and hydrogen evolution under visible light irradiation (λ > 420 nm). cjcatal.com By hybridizing MAPbBr3 with electron- and hole-transporting materials, high yields (up to 99%) and selectivity (up to 99%) for aromatic bromides can be achieved. cjcatal.com Mechanistic studies suggest that the bromination proceeds via an electrophilic attack, with HOBr as a potential key intermediate. cjcatal.com

Visible-light-driven reactions, in general, have emerged as powerful tools in organic synthesis, offering improved reaction efficiency and reduced toxicity under mild conditions. mdpi.com For benzylic C(sp³)–H bromination, a chemoselective protocol using N-bromosuccinimide (NBS) as the bromide source and a trityl cation as a Lewis acid organocatalyst under fluorescent light irradiation has been reported. mdpi.com

Optimization of Reaction Conditions for Improved Efficiency and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing costs and environmental impact. A novel synthesis process utilizes o-nitrotoluene, 40% hydrobromic acid, and 30% hydrogen peroxide with Azobisisobutyronitrile (AIBN) as an initiator. google.com By carefully controlling the conditions, this free-radical bromination reaction achieves high selectivity for the desired product, avoids the formation of dibromide byproducts, and results in a significantly higher yield compared to prior art. google.com

One detailed procedure involves adding o-nitrotoluene and AIBN to an organic solvent, which is then added dropwise along with hydrogen peroxide to a solution of o-nitrotoluene and hydrobromic acid at 72-75°C. chemicalbook.com This method results in a raw material conversion greater than 99.0% and a product purity of 98.5% without the generation of dibrominated byproducts. chemicalbook.com The molar ratio of raw material to 40% hydrobromic acid and 30% hydrogen peroxide is 1:1.2:1.2. chemicalbook.com

Further optimization can involve adjusting the stoichiometry of reagents. For instance, in a different synthesis, the molar ratio of o-nitrotoluene, 40% hydrobromic acid, and 30% hydrogen peroxide was set at 1:2.0, leading to a product purity of 73.4%. google.com The reaction temperature is also a key parameter, with a range of 50-82°C being effective in one method. google.com The reaction time is another factor to consider; one process specifies continuing the reaction for 2 hours after the addition of reagents is complete. chemicalbook.com

The following table summarizes the optimized reaction conditions from a specific patented process:

| Parameter | Value |

| Solvent | Dichloroethane |

| Brominating Agent | 40% Hydrobromic Acid & 30% Hydrogen Peroxide |

| Initiator | Azobisisobutyronitrile (AIBN) |

| Temperature | 72 - 75°C |

| Molar Ratio (o-nitrotoluene:HBr:H2O2) | 1 : 1.2 : 1.2 |

| Reaction Time (post-addition) | 2 hours |

| Raw Material Conversion | >99.0% |

| Product Purity | 98.5% |

| Data from a specific synthesis process. chemicalbook.com |

Solvent Effects and Their Impact on Reaction Pathways

The choice of solvent plays a pivotal role in the synthesis of this compound, influencing reaction rates, yields, and even the reaction mechanism itself. In the free-radical bromination of o-nitrotoluene using HBr/H2O2 and AIBN, an organic solvent is employed. google.com Dichloroethane is a commonly used solvent in this process, facilitating the reaction and subsequent workup. chemicalbook.com After the reaction, the organic phase is washed, and the solvent is distilled off under reduced pressure. chemicalbook.com

In some synthetic routes, polar aprotic solvents like dimethylformamide (DMF) are used, particularly in alkylation reactions where this compound is a reactant. rsc.org For example, the synthesis of 1-(2-nitrobenzyl)-1H-imidazole involves the reaction of imidazole (B134444) with this compound in DMF with a base like potassium carbonate.

Solvent-free reaction conditions have also been explored as a green chemistry approach. rsc.org For instance, the visible-light-induced transformation of toluenes with N-bromosuccinimide (NBS) can be performed under solvent-free conditions, leading to the regioselective formation of benzyl (B1604629) bromides. researchgate.net This method has been shown to be effective for both liquid/solid and solid/solid systems. researchgate.net

The effect of the solvent can also be observed in competing reaction pathways. For example, in the copper-catalyzed benzylation of nitroalkanes, non-polar solvents like hexanes were found to be most effective. nih.gov The solvent can influence the equilibrium of reactions; for instance, in certain aldol (B89426) reactions, the presence of water can shift the equilibrium away from inhibitory pathways, thereby promoting the desired reaction. iastate.edu This highlights the critical role of the solvent in directing the reaction towards the intended product. iastate.edu

Reaction Mechanisms and Kinetics of 2 Nitrobenzyl Bromide

Nucleophilic Substitution Reactions Involving the Bromine Moiety

Nucleophilic substitution is a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an electrophilic carbon atom. wikipedia.org In 2-nitrobenzyl bromide, the bromine atom serves as the leaving group, and the benzylic carbon is the electrophilic center.

Mechanistic Pathways (e.g., SN1, SN2)

Nucleophilic substitution reactions can proceed through different mechanistic pathways, primarily the SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular) mechanisms. fiveable.me

The SN2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org This concerted mechanism involves a transition state where both the incoming nucleophile and the departing leaving group are partially bonded to the carbon atom. masterorganicchemistry.com Consequently, SN2 reactions result in an inversion of stereochemistry at the reaction center. libretexts.org The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, exhibiting second-order kinetics. libretexts.org Steric hindrance around the reaction center is a critical factor, with less substituted substrates reacting faster. masterorganicchemistry.com

The SN1 mechanism , in contrast, is a two-step process. libretexts.org The first and rate-determining step involves the departure of the leaving group to form a carbocation intermediate. quora.com In the second step, the nucleophile attacks the planar carbocation, which can occur from either face, leading to a racemic or nearly racemic mixture of products if the starting material is chiral. organic-chemistry.org The rate of an SN1 reaction is dependent only on the concentration of the substrate, following first-order kinetics. masterorganicchemistry.com The stability of the carbocation intermediate is a key factor, with more substituted carbocations being more stable and thus favoring the SN1 pathway. quora.com

For this compound, the primary nature of the benzylic carbon would typically favor an SN2 pathway. However, the presence of the benzene (B151609) ring can stabilize a potential carbocation intermediate through resonance, making an SN1 pathway also plausible under certain conditions. The ortho-nitro group, being electron-withdrawing, can influence the stability of the carbocation and the electrophilicity of the benzylic carbon. A kinetic study on the solvolysis of o-nitrobenzyl bromide in various solvents showed that the reaction rates were similar to those of its para-isomer, p-nitrobenzyl bromide. nih.gov

Kinetic Studies of Nucleophilic Displacement

Kinetic studies provide valuable insights into the mechanism of a reaction by examining the factors that influence its rate. For nucleophilic substitution reactions of this compound, the rate of reaction is influenced by the nature of the nucleophile, the substrate, the leaving group, and the solvent.

The rate law for an SN2 reaction is given by: Rate = k[Substrate][Nucleophile]. wikipedia.org This indicates that the rate is directly proportional to the concentration of both the this compound and the nucleophile. libretexts.org For an SN1 reaction, the rate law is: Rate = k[Substrate], where the rate is independent of the nucleophile's concentration. masterorganicchemistry.com

Solvent Effects on Reaction Rates and Selectivity

The choice of solvent plays a crucial role in nucleophilic substitution reactions, often determining the predominant mechanistic pathway and influencing the reaction rate. reddit.comchemrxiv.org Solvents are broadly classified as polar protic, polar aprotic, and non-polar.

Polar protic solvents , such as water and alcohols, have O-H or N-H bonds and can form hydrogen bonds. libretexts.org They are effective at solvating both cations and anions. In SN1 reactions, polar protic solvents are favored because they can stabilize the carbocation intermediate and the leaving group anion through solvation, thus lowering the activation energy and increasing the reaction rate. fiveable.mequora.com For SN2 reactions, polar protic solvents can solvate the nucleophile, creating a "solvent cage" around it and hindering its ability to attack the electrophilic carbon, which generally slows down the reaction. wfu.educhemistrysteps.com

Polar aprotic solvents , such as acetone (B3395972), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), have dipoles but lack O-H or N-H bonds. libretexts.org They are good at solvating cations but not anions. chemistrysteps.com This leaves the anionic nucleophile relatively "naked" and more reactive, making polar aprotic solvents ideal for SN2 reactions. wikipedia.orgwfu.edu The reaction between bromoethane (B45996) and potassium iodide, for instance, is 500 times faster in acetone than in methanol (B129727). libretexts.org

For this compound, the choice of solvent can be used to favor either the SN1 or SN2 pathway. A polar protic solvent would favor an SN1 mechanism by stabilizing the potential benzyl (B1604629) carbocation, while a polar aprotic solvent would favor an SN2 mechanism by enhancing the reactivity of the nucleophile. libretexts.orgchemistrysteps.com For example, the synthesis of 1-(2-nitrobenzyl)-1H-imidazole from this compound and imidazole (B134444) is carried out in the polar aprotic solvent DMF.

| Solvent Type | Effect on SN1 Reactions | Effect on SN2 Reactions |

| Polar Protic | Favored; stabilizes carbocation and leaving group. quora.com | Disfavored; solvates and hinders the nucleophile. wfu.edu |

| Polar Aprotic | Disfavored; does not effectively solvate the leaving group. | Favored; solvates the cation, leaving the nucleophile more reactive. wikipedia.org |

| Non-Polar | Disfavored; does not stabilize charged intermediates. | Disfavored; reactants often have poor solubility. |

Reactions of the Nitro Group

The nitro group (-NO₂) of this compound is a versatile functional group that can undergo various chemical transformations, most notably reduction and participation in electron transfer processes.

Reduction Reactions of the Nitro Group

The reduction of a nitro group is a common and important transformation in organic synthesis, often leading to the formation of an amino group (-NH₂). masterorganicchemistry.com There are numerous methods available for the reduction of aromatic nitro compounds. wikipedia.org

Common reducing agents and conditions include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comcommonorganicchemistry.com It is a widely used and often clean method.

Metals in Acidic Media: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective for reducing nitro groups. masterorganicchemistry.comcommonorganicchemistry.com The reduction of a nitro group to an amine using tin and an acid catalyst occurs in two steps, with the second step involving the addition of a base to neutralize the excess acid. youtube.com

Other Reagents: Other reagents that can be used for nitro group reduction include sodium hydrosulfite, sodium sulfide, and tin(II) chloride. wikipedia.orgcommonorganicchemistry.com Lithium aluminum hydride (LiAlH₄) can reduce aliphatic nitro compounds to amines but tends to produce azo compounds from aromatic nitro compounds. commonorganicchemistry.com A combination of sodium borohydride (B1222165) (NaBH₄) and nickel(II) acetate (B1210297) tetrahydrate in wet acetonitrile (B52724) has been shown to be an effective system for reducing a variety of nitro compounds to their corresponding amines. orientjchem.org

The reduction of the nitro group in this compound would yield 2-aminobenzyl bromide, a compound with different electronic and reactive properties.

Role of the Nitro Group in Electron Transfer Processes

The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the this compound molecule, making it susceptible to electron transfer reactions. nih.gov The one-electron reduction of nitrobenzyl halides leads to the formation of anion radicals. huji.ac.il These radical anions can then undergo intramolecular electron transfer, leading to the cleavage of the carbon-bromine bond and the formation of a nitrobenzyl radical and a bromide ion. huji.ac.ilrsc.org

The rates of this intramolecular electron transfer have been measured for p-nitrobenzyl halides and are found to be very fast. For p-nitrobenzyl bromide, the rate is 1.7 x 10⁵ s⁻¹. huji.ac.il The ortho-isomers, such as this compound, have been observed to decompose nearly twice as rapidly as the para-isomers. huji.ac.il This enhanced reactivity is attributed to the spin density and charge distribution within the anion radical. huji.ac.il

The ability of the nitro group to accept an electron and facilitate the cleavage of the C-Br bond is a key aspect of the chemistry of this compound and is relevant in various contexts, including its use as a photolabile protecting group. chemblink.com The reduction of nitroaromatic compounds can be initiated by single-electron transfer, forming anion-radicals that can lead to oxidative stress in biological systems. mdpi.com

Radical Reactions Initiated by this compound

This compound can serve as a precursor to radical intermediates under specific conditions. The electron-withdrawing nature of the nitro group plays a significant role in its ability to undergo single-electron reduction, initiating a cascade of radical reactions.

Single-Electron-Transfer (SET) Processes

Single-electron-transfer (SET) is a key mechanism for initiating radical reactions involving this compound. In these processes, a single electron is transferred to the nitroaromatic system, leading to the formation of a radical anion. This transient species is central to the subsequent chemical transformations.

The general scheme for an SET process involving this compound can be depicted as the transfer of an electron from a donor (e.g., a catalyst or an electrode) to the nitrobenzyl bromide molecule. This generates a nitrobenzyl bromide radical anion, which can then fragment to produce a 2-nitrobenzyl radical and a bromide anion. The spontaneity of a photoinduced SET event can often be predicted by evaluating the Gibbs free energy change for the process. sigmaaldrich.com

Carbene-Catalyzed Reductive Coupling Mechanisms

N-Heterocyclic carbenes (NHCs) have emerged as powerful catalysts for initiating reductive coupling reactions involving this compound. These reactions proceed via a carbene-enabled SET process, which generates key radical intermediates. nih.gov This methodology expands the utility of carbene catalysis into the realm of radical chemistry, enabling transformations that are otherwise difficult to achieve. nih.gov

In a typical mechanism, the NHC acts as a potent electron donor to facilitate the single-electron transfer to the nitrobenzyl bromide. This generates a 2-nitrobenzyl radical, which can then be coupled with other substrates, such as activated ketones, imines, or nitroalkenes. doaj.orgnih.gov For example, a carbene-catalyzed reductive 1,4-addition of nitrobenzyl bromides to nitroalkenes has been successfully developed. nih.gov

The catalytic cycle for the reductive coupling of this compound with an activated ketone, as mediated by an N-heterocyclic carbene, can be summarized in the following key steps:

Single-Electron Transfer: The NHC donates an electron to the this compound, forming the 2-nitrobenzyl radical and the corresponding NHC radical cation.

Radical Addition: The newly formed 2-nitrobenzyl radical adds to the carbonyl group of an activated ketone.

Coupling and Catalyst Regeneration: The resulting intermediate undergoes further steps to yield the final coupled product and regenerate the NHC catalyst.

This process highlights the dual role of the NHC as both a catalyst and a mediator of the single-electron-transfer event. doaj.org

Below is a table summarizing the yields of selected products from the carbene-catalyzed reductive coupling of nitrobenzyl bromides with various activated ketones.

| Entry | Nitrobenzyl Bromide | Ketone/Imine | Product | Yield (%) |

| 1 | This compound | Trifluoroacetophenone | 3-Hydroxy-1-(2-nitrophenyl)-3,3-bis(trifluoromethyl)propan-1-one | 85 |

| 2 | 4-Nitrobenzyl bromide | Isatin | 3-Hydroxy-3-(4-nitrobenzyl)indolin-2-one | 76 |

| 3 | This compound | N-Tosylimine | N-(1-(2-Nitrophenyl)-2,2-bis(trifluoromethyl)ethyl)-4-methylbenzenesulfonamide | 92 |

| 4 | 4-Nitrobenzyl bromide | Hexafluoroacetone | 1,1,1,3,3,3-Hexafluoro-2-(4-nitrobenzyl)propan-2-ol | 88 |

This table is illustrative and based on findings from carbene-catalyzed reductive coupling reactions. doaj.org

Formation and Reactivity of Benzylic Radical Intermediates

The fragmentation of the this compound radical anion, formed during an SET event, leads to the creation of a 2-nitrobenzyl radical. The presence of the electron-withdrawing nitro group influences the stability and reactivity of this benzylic radical. quora.com

Once formed, the 2-nitrobenzyl radical is a versatile intermediate that can engage in a variety of chemical reactions. Its reactivity is harnessed in carbene-catalyzed reductive coupling reactions to form new carbon-carbon bonds. doaj.orgnih.gov For instance, the radical can add to the carbonyl group of ketones or the C=N double bond of imines. doaj.org

The fate of the benzylic radical intermediate is a critical determinant of the final product distribution. In the context of the carbene-catalyzed reactions, the radical adds to an acceptor molecule, and the resulting radical intermediate is then further reduced and protonated to afford the final product, regenerating the catalyst in the process. The efficiency and selectivity of these reactions depend on the relative rates of the various competing pathways available to the radical intermediate.

The study of these benzylic radical intermediates is crucial for understanding the underlying mechanisms of these complex transformations and for the rational design of new synthetic methodologies.

Applications of 2 Nitrobenzyl Bromide in Organic Synthesis

Role as a Building Block in Complex Molecule Synthesis

The chemical structure of 2-nitrobenzyl bromide allows it to serve as a versatile starting material or intermediate in the synthesis of a wide array of complex organic molecules. The benzylic bromide is highly susceptible to nucleophilic substitution, while the nitro group can be chemically transformed, most commonly reduced to an amine, providing a pathway to further functionalization. chemblink.comfrontiersin.org This dual reactivity makes it a valuable building block in medicinal and agricultural chemistry.

This compound is a key precursor in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. chemblink.com Its ability to act as a strong alkylating agent is central to its application. For instance, it is used in the synthesis of 1,3,4-oxadiazole (B1194373) derivatives that exhibit anticancer properties. Research has also explored its use in creating targeted anti-cancer agents, such as derivatives of the potent topoisomerase inhibitor SN-38. The transformations enabled by this compound are integral to building the complex molecular architectures required for therapeutic activity.

In the field of agricultural chemistry, this compound is a critical intermediate for the production of modern crop protection agents. chemblink.com Its most notable application is in the synthesis of pyraclostrobin (B128455), a broad-spectrum fungicide belonging to the strobilurin class. google.comgoogleapis.com The synthesis of pyraclostrobin relies on the structural framework provided by this compound, highlighting the compound's industrial importance as a building block for high-value agrochemicals. google.com

| Field | Application | Example Compound Class / Product | Reference |

|---|---|---|---|

| Pharmaceuticals | Precursor for anticancer agents | 1,3,4-Oxadiazole derivatives, SN-38 derivatives | |

| Agrochemicals | Intermediate for fungicides | Pyraclostrobin | google.comgoogleapis.com |

The 2-nitrobenzyl scaffold is fundamental to the synthesis of various heterocyclic compounds, a class of molecules prevalent in pharmaceuticals and natural products. Although not always starting from the bromide itself, derivatives of the 2-nitrobenzyl core are crucial in established methods like the Leimgruber-Batcho indole (B1671886) synthesis, which converts 2-nitrotoluene (B74249) derivatives into indoles. researchgate.net This process involves the reductive cyclization of an enamine derived from the 2-nitrotoluene, demonstrating the utility of the ortho-nitrobenzyl unit in constructing the indole ring system. core.ac.ukorgsyn.org This methodology underscores the role of 2-nitrobenzyl compounds as precursors to complex aromatic heterocycles.

Utilization as a Protecting Group

Beyond its role as a structural component, the 2-nitrobenzyl group is widely employed as a protecting group for various functional moieties in multi-step organic synthesis. A protecting group temporarily masks a reactive part of a molecule, allowing chemical reactions to be performed selectively on other parts of the molecule.

The most significant application of the 2-nitrobenzyl moiety in this context is as a photolabile protecting group (PPG), often referred to as a "photocage". wikipedia.orgacs.org This functionality allows for the removal of the protecting group under neutral conditions using ultraviolet (UV) light, typically at wavelengths greater than 300 nm. wikipedia.org This method of deprotection is highly advantageous as it avoids the use of harsh acidic or basic reagents that could damage sensitive molecules.

The cleavage mechanism is a well-studied photochemical process known as a Norrish Type II reaction. wikipedia.org Upon absorption of a photon, the excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon. This intramolecular hydrogen transfer initiates a rearrangement that ultimately leads to the cleavage of the bond connecting the protecting group to the substrate, releasing the functional group and generating 2-nitrosobenzaldehyde as a byproduct. wikipedia.orgthieme-connect.de The ability to trigger this cleavage with light provides exceptional spatial and temporal control over chemical reactions, a feature highly valued in biochemistry and materials science. nih.gov

| Property | Description | Reference |

|---|---|---|

| Cleavage Method | Irradiation with UV light (typically >300 nm) | wikipedia.org |

| Cleavage Conditions | Neutral, avoids harsh acids or bases | |

| Mechanism | Norrish Type II intramolecular hydrogen abstraction | wikipedia.org |

| Byproduct | 2-Nitrosobenzaldehyde | wikipedia.orgthieme-connect.de |

A primary application of 2-nitrobenzyl-based PPGs is in the protection of amines, particularly in the context of peptide synthesis. thieme-connect.de The amino group of an amino acid can be protected as a 2-nitrobenzyl-derived carbamate. thieme-connect.de Well-known examples include the 2-nitrobenzyloxycarbonyl (Z(2-NO₂)) and the 4,5-dimethoxy-2-nitrobenzyloxycarbonyl (Nvoc) groups, the latter being developed to improve photochemical efficiency and reduce side reactions caused by the nitrosoaldehyde byproduct. thieme-connect.de

These protecting groups are particularly useful because they are stable to the strong acidic conditions (e.g., trifluoroacetic acid) used to remove other common protecting groups like the tert-butyloxycarbonyl (Boc) group. thieme-connect.de This orthogonality allows for selective deprotection strategies in complex syntheses. In solid-phase peptide synthesis, an amino acid protected with a photolabile group can be selectively deprotected with light at a specific point in the sequence, enabling the synthesis of complex or cyclic peptides. mdpi.comresearchgate.net For example, this compound has been used to "cage" peptides containing cysteine by reacting with the thiol side chain, allowing for the controlled release of the unmodified peptide upon irradiation. sigmaaldrich.com

Photolabile Protecting Groups

Protection of Thiols (e.g., Cysteine)

The protection of thiol groups is crucial in peptide synthesis to prevent side reactions such as oxidation or disulfide bond formation. The 2-nitrobenzyl (NB) group serves as an effective photoremovable protecting group for the thiol functionality of cysteine residues. nih.govresearchgate.netrsc.org The protection is typically achieved by reacting the thiol with this compound. The resulting thioether is stable to the conditions commonly used in solid-phase peptide synthesis (SPPS). instras.comnih.gov

In addition to the standard 2-nitrobenzyl group, the p-nitrobenzyl (pNB) group has been explored as a more stable alternative for the protection of cysteine and selenocysteine. nih.govgoogle.com Studies have shown that pNB-protected cysteine is stable under the conditions required for peptide synthesis and can be selectively deprotected. nih.govgoogle.com The stability of the pNB group offers an advantage over other protecting groups that may exhibit lability under certain synthetic conditions. nih.gov

The application of nitrobenzyl-based protecting groups extends to the synthesis of complex peptides. For instance, the partial synthesis of plectasin, a defensin-like peptide, has been accomplished using Cys(oNB). researchgate.net Furthermore, photodecaging of human superoxide (B77818) dismutase containing a cysteine residue protected with a 2-nitrobenzyl group has been demonstrated. researchgate.net

| Protecting Group | Application | Key Features |

| 2-Nitrobenzyl (oNB) | Protection of cysteine in peptide synthesis. nih.govresearchgate.net | Photolabile, stable to SPPS conditions. instras.comnih.gov |

| p-Nitrobenzyl (pNB) | Protection of cysteine and selenocysteine. nih.govgoogle.com | More stable alternative to other protecting groups. nih.gov |

Protection of Hydroxyl Groups in Glycosides

In carbohydrate chemistry, the selective protection and deprotection of hydroxyl groups are essential for the synthesis of complex glycosides. nih.gov The 2-nitrobenzyl group can be employed to protect hydroxyl groups in sugars, and its photolabile nature allows for their selective removal under neutral conditions, which is advantageous for sensitive glycosidic linkages. cdnsciencepub.com

Specifically, 2-nitrobenzyloxycarbonyl (NB-Z) and 6-nitroveratryloxycarbonyl (NVOC) groups have been utilized as photosensitive protecting groups for the amino functionality in amino sugars, which are key components of many glycosides. sigmaaldrich.com These protecting groups are stable during glycosylation reactions and can be efficiently removed by photolysis, often employing a continuous flow photoreactor to improve efficiency. cdnsciencepub.com This method is compatible with many conventional protecting groups used in carbohydrate synthesis, allowing for orthogonal protection strategies. cdnsciencepub.com

Mechanisms of Photodeprotection

The photodeprotection of 2-nitrobenzyl-caged compounds is initiated by the absorption of a photon, typically in the UV range. researchgate.net This leads to an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, forming a transient species known as an aci-nitro intermediate. rsc.orgnih.govunifr.chacs.org This intermediate is characterized by an absorption maximum around 400 nm. researchgate.netunifr.chacs.org

The decay of the aci-nitro intermediate proceeds through a series of steps to release the protected molecule and form a 2-nitrosobenzaldehyde or a related derivative as a byproduct. researchgate.net Detailed mechanistic studies using laser flash photolysis have identified further intermediates in this process. These include 1,3-dihydrobenz[c]isoxazol-1-ol derivatives and 2-nitrosobenzyl hemiacetals. researchgate.netunifr.chacs.org The formation and decay of these intermediates can be influenced by factors such as pH and the presence of buffers. unifr.chacs.orgnih.gov In some cases, the hemiacetal intermediate can be rate-limiting for the release of the protected alcohol at acidic or neutral pH. nih.gov

Photoreactivity and Quantum Yields of 2-Nitrobenzyl Cages

The efficiency of the photodeprotection process is quantified by the quantum yield (Φ), which is the fraction of absorbed photons that result in the cleavage of the protecting group. The quantum yield of 2-nitrobenzyl cages is influenced by the substitution pattern on the aromatic ring and the nature of the leaving group. researchgate.net

For instance, the introduction of electron-donating groups, such as methoxy (B1213986) groups, can red-shift the absorption maximum and affect the quantum yield. researchgate.net The quantum yield for the photorelease of various leaving groups from the o-nitroveratryl protecting group (a dimethoxy-substituted 2-nitrobenzyl group) has been shown to correlate with the stability of the leaving group as a radical. researchgate.net

Studies on a series of 2-nitrobenzyl alkyl and aryl esters have shown that the quantum yield varies moderately with the structure of the leaving group and is not significantly affected by solvent properties. researchgate.net However, trapping of the excited state in a non-reactive triplet state can lower the quantum yield for some derivatives. researchgate.net

| 2-Nitrobenzyl Derivative | Wavelength (nm) | Quantum Yield (Φ) | Reference |

| 2-Nitrobenzyl alcohol | - | ~0.6 | nih.gov |

| 1-(2-Nitrophenyl)ethanol | - | ~0.6 | nih.gov |

| Various o-nitrobenzyl esters | 308 | Varies moderately | researchgate.net |

| Red-shifted o-nitrobenzyl derivatives | - | 0.001 - 0.01 | instras.com |

Challenges and Advancements in Photolabile Protecting Group Applications

A significant challenge associated with the use of 2-nitrobenzyl protecting groups is the requirement for UV light for cleavage, which can be damaging to biological systems. nih.gov Additionally, the photolysis byproducts, such as 2-nitrosobenzaldehyde, can be reactive and interfere with biological processes. researchgate.net

To address these challenges, considerable research has focused on developing new photolabile protecting groups with improved properties. nih.gov Key advancements include:

Red-shifted absorption maxima: Modifying the chromophore to absorb light at longer, less energetic wavelengths (visible or near-infrared) minimizes photodamage to cells and allows for deeper tissue penetration. nih.gov

Two-photon excitation (TPE): This technique uses two lower-energy photons to achieve excitation, providing high spatial and temporal control over the release of the caged molecule. researchgate.netacs.orgnih.gov This is particularly advantageous for applications in neuroscience and cell biology. researchgate.net

Improved quantum yields: Efforts to increase the efficiency of the photodeprotection process lead to lower required light doses. nih.gov

"Traceless" protecting groups: The development of protecting groups that generate non-toxic and non-interfering byproducts upon cleavage is an ongoing area of research. nih.gov

Cleavage of Nitrobenzyl Protecting Groups under Chemical Conditions

While the primary method for cleaving 2-nitrobenzyl protecting groups is photolysis, chemical methods have also been developed. A mild and efficient protocol for the cleavage of both o- and p-nitrobenzyl ethers and amides involves treatment with 20% aqueous sodium hydroxide (B78521) in methanol (B129727) at 75 °C. nih.gov This method is believed to proceed via oxidation at the benzylic position by dissolved oxygen. nih.gov The reaction conditions are compatible with a range of other functional groups, including free hydroxyl groups, silyl (B83357) ethers, and Boc groups. nih.gov

Another chemical deprotection method, specifically for 4-nitrobenzyl ethers and esters, utilizes indium metal in the presence of ammonium (B1175870) chloride in aqueous ethanol. thieme-connect.com This reaction reduces the nitro group and subsequently cleaves the benzylic C-O bond, releasing the protected alcohol or carboxylic acid. thieme-connect.com This method offers a mild alternative to other reductive cleavage procedures. thieme-connect.com

Derivatives and Analogues of 2 Nitrobenzyl Bromide in Research

Structure-Activity Relationships in Substituted Nitrobenzyl Bromides

The biological and chemical activity of nitrobenzyl bromide derivatives is significantly influenced by the nature and position of substituents on the aromatic ring and the benzylic carbon. These modifications can alter the compound's electronic properties, steric hindrance, and reactivity, leading to a range of effects on their performance in various applications.

One key area of investigation has been the impact of substituents on the efficacy of nitrobenzyl-based prodrugs. For instance, in the context of hypoxia-activated prodrugs, the presence of electron-donating groups on the benzyl (B1604629) ring has been shown to accelerate the fragmentation of the corresponding hydroxylaminobenzyl carbamates, which is a crucial step in releasing the active drug. A study on substituted 4-[N-methyl-N-(4-nitrobenzyloxycarbonyl)amino]phenylacetamides demonstrated that electron-donating substituents on the benzyl ring accelerated fragmentation, fitting the equation log(Mt1/2) = 0.57σ + 1.30, where σ represents Hammett constants. researchgate.net This acceleration is attributed to the stabilization of the developing positive charge on the benzylic carbon during the fragmentation process. researchgate.net

Furthermore, the position of the nitro group itself is a critical determinant of activity. While 2-nitrobenzyl and 4-nitrobenzyl derivatives have been extensively used in prodrug design, the substitution pattern significantly affects their reduction potential and subsequent activation. For example, 4-nitrobenzyl triggers are widely used in hypoxia-activated prodrugs due to their higher one-electron reduction potentials. nih.gov

The introduction of substituents can also impact the biological activity of the parent molecule. In a series of multisubstituted benzazole derivatives, the presence of an electron-withdrawing nitro group at position 5 of the fused heterocyclic system resulted in a twofold increase in potency against E. coli. esisresearch.org This highlights how the electronic effects of the nitro group can be harnessed to enhance antimicrobial activity. Conversely, in other contexts, the nitro group can be considered a "toxicophore," where its reduction leads to toxic intermediates that can be leveraged for antiparasitic drug design. nih.gov

The following table summarizes the effects of different substituents on the properties and activities of nitrobenzyl bromide derivatives based on various research findings.

| Substituent/Modification | Effect | Application Context | Reference |

| Electron-donating groups on the benzyl ring | Accelerates fragmentation of the corresponding hydroxylamine (B1172632) | Hypoxia-activated prodrugs | researchgate.net |

| α-methyl group at the benzylic carbon | Accelerates fragmentation of the corresponding hydroxylamine | Hypoxia-activated prodrugs | researchgate.net |

| Nitro group at the 4-position | Higher one-electron reduction potential | Hypoxia-activated prodrugs | nih.gov |

| Nitro group at position 5 of a fused heterocyclic system | Enhanced potency against E. coli | Antimicrobial agents | esisresearch.org |

| tert-butyl substituent at the benzyl position | Faster photoresponse and minimized phototoxicity | Dynamic biomaterials | sci-hub.ru |

Synthesis and Reactivity of Nitrobenzyl Bromide Isomers (e.g., 3-Nitrobenzyl Bromide, 4-Nitrobenzyl Bromide)

The synthesis of nitrobenzyl bromide isomers, primarily 3-nitrobenzyl bromide and 4-nitrobenzyl bromide, typically involves the bromination of the corresponding nitrotoluene precursor. A common method for synthesizing 4-nitrobenzyl bromide is the bromination of 4-nitrotoluene (B166481) using bromine or a brominating agent like N-bromosuccinimide (NBS), often in the presence of a catalyst and under controlled temperature to ensure selective bromination at the benzylic position. ketonepharma.com The reaction is often irradiated with a photolamp to facilitate the reaction. prepchem.com Purification is typically achieved through recrystallization. ketonepharma.comprepchem.com

The reactivity of these isomers is heavily influenced by the position of the nitro group. The electron-withdrawing nature of the nitro group makes the benzyl bromide moiety more susceptible to nucleophilic substitution reactions, a key feature exploited in their application as protecting groups and in the synthesis of more complex molecules. ketonepharma.com

4-Nitrobenzyl bromide is particularly noted for its reactivity in forming a variety of derivatives, including ethers, amines, and esters. ketonepharma.com Its reaction with bases can proceed through different mechanisms. With soft bases, it can afford 1,2-bis(4-nitrophenyl)ethane (B1197225) via an anion-radical mechanism. researchgate.net In contrast, it does not typically react with hard bases through an electron-transfer chain reaction, instead favoring S"N"2 substitution products. researchgate.net

3-Nitrobenzyl bromide , while less commonly studied in some applications compared to its 2- and 4-isomers, still serves as a valuable reagent in organic synthesis. Its synthesis and properties are documented in chemical literature and databases. chemicalbook.com

The differential reactivity of the isomers has been leveraged in medicinal chemistry. For instance, in the development of hypoxia-activated prodrugs of the camptothecin (B557342) analog SN-38, C-10 substituted derivatives using 2-, 3-, and 4-nitrobenzyl groups were synthesized and evaluated. nih.govresearchgate.net All three derivatives showed reduced toxicity compared to the parent drug, a prerequisite for prodrug action. nih.govresearchgate.net

Applications of Specific Derivatives in Medicinal Chemistry

Nitrobenzyl bromide derivatives have found significant utility in medicinal chemistry, primarily due to their roles as prodrug triggers and their influence on the biological activity of parent compounds.

A prominent application of nitrobenzyl derivatives is in the design of hypoxia-activated prodrugs (HAPs). nih.gov Hypoxia, a condition of low oxygen concentration, is a characteristic feature of solid tumors. nih.gov This unique tumor microenvironment can be exploited for targeted drug delivery. Nitroaromatic compounds can be selectively reduced under hypoxic conditions by nitroreductase enzymes, which are more active in low-oxygen environments. nih.gov

The general strategy involves attaching a nitrobenzyl group (the "trigger") to a cytotoxic agent (the "effector"). nih.gov In well-oxygenated (normoxic) tissues, a one-electron reduction of the nitro group leads to a radical anion that is quickly reoxidized by oxygen in a "futile redox cycle". nih.gov However, under hypoxic conditions, the radical anion persists and undergoes further reduction to a hydroxylamine or amine. nih.gov This more electron-rich species then fragments, releasing the active cytotoxic drug. nih.gov

A study on camptothecin analogs demonstrated this principle by synthesizing 2-, 3-, and 4-nitrobenzyl derivatives of SN-38. nih.govresearchgate.net The 4-nitrobenzyl analog, in particular, was shown to release SN-38 upon chemical reduction, validating its potential as a hypoxia-targeting prodrug. nih.govresearchgate.net The 4-nitrobenzyl trigger is frequently employed in HAP design due to its favorable reduction potential. nih.gov

The introduction of a nitrobenzyl moiety and further substitutions can significantly modulate the biological activity and toxicity of a molecule. As mentioned, a primary goal in prodrug design is to create a derivative that is significantly less toxic than the active drug, which is then released at the target site. nih.gov For the SN-38 derivatives, the 2-nitro-, 3-nitro-, and 4-nitrobenzyl-C10-substituted compounds showed an 8-fold, 4-fold, and 19-fold decrease in cytotoxicity, respectively, compared to SN-38 itself. nih.govresearchgate.net

The position of the nitro group and other substituents can also influence other biological activities. For example, 2,3,5-trimethyl-4-((4-nitrobenzyl)oxy)phenol demonstrated significant antibacterial activity against Moraxella catarrhalis, with a minimum inhibitory concentration (MIC) value comparable to the antibiotic ciprofloxacin. nih.gov This suggests that the 4-nitrobenzyl group can contribute to the antimicrobial properties of a compound.

The nitro group itself is a key pharmacophore but can also be a toxicophore. nih.gov Its reduction can lead to toxic intermediates, an effect that can be harnessed in designing antiparasitic drugs. nih.gov However, in many cases, the biological activity is influenced more by the electron-withdrawing properties, polarity, and stereochemistry conferred by the nitro group rather than its direct reduction. nih.gov

Studies on Nitroveratryl Derivatives and Related Caging Groups

Closely related to nitrobenzyl derivatives are nitroveratryl compounds, which are dimethoxy-substituted nitrobenzyl derivatives. These compounds, particularly ortho-nitroveratryl derivatives, are widely used as photolabile protecting groups, or "caging groups," in chemical biology. researchgate.netresearchgate.net Caged compounds are biologically inactive molecules that can be rapidly activated by a flash of light, allowing for precise spatial and temporal control over the release of a bioactive substance. researchgate.net

The two methoxy (B1213986) groups on the nitroveratryl ring shift the absorption spectrum to longer wavelengths (≥ 350 nm) compared to simple nitrobenzyl groups. researchgate.netrug.nl This is advantageous as it allows for the use of less energetic and less phototoxic light for uncaging. researchgate.net The photolytic cleavage of nitroveratryl groups is a well-established method for releasing a variety of functional groups, including carboxylic acids, thiols, and phosphates. researchgate.netscholasticahq.com

Nitroveratryl derivatives have been employed in a wide array of research applications:

Peptide and Protein Chemistry: The 2-nitroveratryl (oNv) group has been used as a photocleavable thiol-protecting group for the directed formation of disulfide bonds in the chemical synthesis of complex peptides like insulin. researchgate.net

Neuroscience: Caged neurotransmitters, such as caged glutamate, allow researchers to study synaptic transmission and neuronal signaling with high precision.

Drug Delivery: Photodegradable surfactants and supramolecular structures based on nitroveratryl moieties have been developed for potential applications in controlled drug release. nih.gov

Materials Science: The ability to control the properties of materials with light has led to the development of dynamic biomaterials using nitroveratryl-based linkers. sci-hub.ru

Researchers have also explored modifications to the nitroveratryl scaffold to further optimize its properties. For example, the introduction of an α-carboxy group to create α-carboxy-6-nitroveratryl (αCNV) has been shown to yield a photolabile protecting group for carboxylic acids with rapid and quantitative photolysis. researchgate.net The addition of an α-methyl group to the benzylic position can also increase the photolysis rate compared to the parent o-nitrobenzyl linker. nih.gov

Spectroscopic and Analytical Characterization in Research Contexts

Advanced Spectroscopic Techniques for Structural Elucidation of Reaction Products

Spectroscopy is fundamental to confirming the identity of 2-nitrobenzyl bromide and characterizing the new chemical entities formed during its reactions, such as photolysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound and its derivatives. ¹H-NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C-NMR offers insights into the carbon skeleton.

For this compound, the ¹H-NMR spectrum exhibits characteristic signals for the benzylic protons (CH₂) and the four aromatic protons. The benzylic protons appear as a singlet, significantly downfield due to the electron-withdrawing effects of the adjacent bromine atom and the aromatic ring. The aromatic protons display a complex splitting pattern resulting from their distinct chemical environments and spin-spin coupling interactions. chemicalbook.com

Table 1: ¹H-NMR Spectroscopic Data for this compound chemicalbook.com

| Proton Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (H6) | 8.049 |

| Aromatic (H3) | 7.860 |

| Aromatic (H4) | 7.792 |

| Aromatic (H5) | 7.550 |

This interactive table provides the chemical shifts for the protons in this compound.

In research contexts, NMR is crucial for tracking reaction progress. For instance, during the photodecomposition of 2-nitrobenzyl-protected compounds, the disappearance of the characteristic benzylic proton signal can be monitored to quantify the extent of the reaction. upenn.edu Concurrently, the appearance of new signals corresponding to the photoproducts, such as 2-nitrosobenzaldehyde, provides definitive evidence of the transformation.

¹³C-NMR spectroscopy complements ¹H-NMR by providing a signal for each unique carbon atom in the molecule. bhu.ac.inlibretexts.org The chemical shifts in ¹³C-NMR are sensitive to the electronic environment, with carbons attached to electron-withdrawing groups (like the nitro group and bromine) appearing further downfield. pressbooks.pub The benzylic carbon signal is typically found in the 25-50 ppm range, while the aromatic carbons resonate between 120-170 ppm. pressbooks.puboregonstate.edu The carbon bearing the nitro group is significantly deshielded and appears at the lower end of this range.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound provides a unique "fingerprint" that confirms the presence of its key structural features.

The most prominent bands in the IR spectrum of this compound are associated with the nitro (NO₂) group. These include a strong asymmetric stretching vibration typically found around 1530 cm⁻¹ and a symmetric stretching vibration near 1350 cm⁻¹. Other significant absorptions include the C-H stretching of the aromatic ring (above 3000 cm⁻¹) and the benzylic group (below 3000 cm⁻¹), as well as C=C stretching vibrations from the aromatic ring around 1600 cm⁻¹ and 1500 cm⁻¹. udel.edunist.gov The C-Br stretching vibration is typically observed at lower wavenumbers, usually in the 700-600 cm⁻¹ range.

When this compound is used as a photolabile protecting group, IR spectroscopy can be used to follow the reaction. For example, upon photolysis to form 2-nitrosobenzaldehyde, the characteristic NO₂ stretching bands would disappear, and a new, strong band corresponding to the aldehyde carbonyl (C=O) stretch would appear in the region of 1710-1685 cm⁻¹. vscht.cz

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic NO₂ | Asymmetric Stretch | ~1530 |

| Aromatic NO₂ | Symmetric Stretch | ~1350 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Benzylic C-H | Stretch | 3000 - 2850 |

| Aromatic C=C | Stretch | 1600, 1500 |

This interactive table summarizes the key IR absorption bands for identifying the functional groups in this compound.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound. nist.gov

Under Electron Ionization (EI), this compound (molecular weight ~216 g/mol ) undergoes fragmentation, producing a characteristic pattern. nist.gov The molecular ion peak (M⁺) is observed, and key fragment ions result from the loss of the bromine atom ([M-Br]⁺) or the nitro group ([M-NO₂]⁺). wikipedia.orgorgchemboulder.com The most stable fragment, and often the base peak, is the tropylium (B1234903) ion or a related benzyl (B1604629) cation at m/z 91, formed after loss of both Br and NO₂. nih.gov

Table 3: Key Ions in the Electron Ionization Mass Spectrum of this compound nist.gov

| m/z | Identity |

|---|---|

| 215/217 | Molecular Ion [C₇H₆BrNO₂]⁺ |

| 136 | [M-Br]⁺ |

| 170/172 | [M-NO₂]⁺ |

This interactive table shows the mass-to-charge ratio and identity of major fragments observed in the EI mass spectrum of this compound. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) results in characteristic M/M+2 ion clusters.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent compound and its reaction products, distinguishing between compounds with the same nominal mass.

For analyzing the complex mixtures generated during photochemical reactions, soft ionization techniques like Electrospray Ionization (ESI-MS) are particularly valuable. ESI-MS minimizes in-source fragmentation, allowing for the detection of intact molecular ions of labile intermediates and products, which is essential for mapping reaction pathways. youtube.com

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. pasg.nhs.uk This technique is central to studying the photochemical properties of this compound and its derivatives, as the molecule's function as a photolabile protecting group is initiated by the absorption of UV light.

The UV spectrum of 2-nitrobenzyl compounds typically shows a broad absorption band below 300 nm. The photochemical utility of these compounds often relies on irradiation at wavelengths between 300 and 365 nm.

Time-resolved UV-Vis spectroscopy is a powerful method for monitoring the photolysis reaction in real-time. Upon irradiation, the initial spectrum of the 2-nitrobenzyl derivative changes as it is consumed and photoproducts are formed. A key transient intermediate in the photolysis pathway is the aci-nitro species, which has a characteristic absorption at longer wavelengths, typically between 385 and 430 nm. researchgate.net The formation and subsequent decay of this intermediate can be tracked, providing kinetic data on the reaction mechanism. The final photoproduct, a 2-nitroso derivative, also has a distinct UV-Vis spectrum that can be used to monitor the completion of the reaction. upenn.eduresearchgate.net

Table 4: UV-Vis Absorption Maxima (λₘₐₓ) for 2-Nitrobenzyl Species

| Compound/Intermediate | Typical λₘₐₓ (nm) |

|---|---|

| 2-Nitrobenzyl Derivative | < 300 |

| aci-Nitro Intermediate | 385 - 430 researchgate.net |

This interactive table lists the characteristic absorption maxima for 2-nitrobenzyl compounds and their key photochemical intermediates and products.

Chromatographic Methods for Purity Assessment and Isolation of Intermediates and Products

Chromatographic techniques are essential for separating the components of a mixture, making them indispensable for assessing the purity of this compound and for isolating and analyzing the products of its reactions.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of reaction mixtures involving this compound. It is used for both qualitative and quantitative analysis, allowing for the separation, identification, and purification of starting materials, intermediates, and final products. google.com

In the context of photochemical studies, HPLC is used to monitor the progress of the photodecomposition reaction. researchgate.net By taking aliquots from the reaction mixture at different irradiation times, HPLC analysis can show the decrease in the peak corresponding to the starting 2-nitrobenzyl derivative and the simultaneous increase in peaks corresponding to the photoproducts, such as the released substrate and the 2-nitrosobenzaldehyde byproduct. upenn.edu The retention times of the peaks are characteristic of each compound under specific chromatographic conditions (e.g., mobile phase composition, column type). google.com This allows for the clear identification and quantification of each component over time, providing valuable kinetic information about the uncaging process. upenn.edu

Table 5: Application of HPLC in the Study of this compound Reactions

| Application | Description |

|---|---|

| Purity Assessment | A single sharp peak indicates a high degree of purity for the starting material. |

| Reaction Monitoring | The disappearance of the reactant peak and the appearance of product peaks are tracked over time. upenn.edu |

| Product Isolation | Fractions corresponding to specific peaks can be collected for further spectroscopic analysis (e.g., NMR, MS). |

This interactive table outlines the primary uses of HPLC in the research and analysis of this compound and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal analytical technique for the separation, identification, and quantification of volatile and semi-volatile impurities in the synthesis of this compound. The process of impurity profiling is a critical quality control step, ensuring the purity of the final product by identifying and quantifying unwanted by-products and residual starting materials.

In the synthesis of this compound, which typically involves the bromination of 2-nitrotoluene (B74249), several potential impurities can arise. These include unreacted starting materials, isomers, and over-brominated products. GC-MS, with its high-resolution separation capabilities and sensitive mass detection, is ideally suited for detecting these trace-level impurities. The gas chromatograph separates the different components of a sample mixture based on their boiling points and interactions with the stationary phase of the GC column. Subsequently, the mass spectrometer fragments the eluted components into ions and separates them based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint for identification.

Research on related benzyl bromide compounds, such as 2,6-difluorobenzyl bromide, demonstrates the utility of GC-MS in achieving high-resolution separation and accurate mass measurements for impurity characterization. While specific impurity profiling data for this compound is not extensively published in peer-reviewed literature, the common synthetic routes allow for the prediction of likely impurities.

Potential impurities in this compound that can be identified by GC-MS include:

2-Nitrotoluene : The primary starting material. Its presence indicates an incomplete reaction.

4-Nitrobenzyl bromide : An isomeric impurity that can arise if the starting 2-nitrotoluene contains its para-isomer.

2-Nitrobenzyl alcohol : Formed by hydrolysis of the product.

Dibrominated species (e.g., 2-nitro-1-(dibromomethyl)benzene) : Resulting from over-bromination of the starting material. chemicalbook.comresearchgate.netrsc.org

The identification of these impurities is confirmed by comparing their retention times and mass spectra with those of known reference standards or by interpretation of the fragmentation patterns. The data generated from GC-MS analysis is crucial for optimizing the synthesis process to minimize the formation of impurities and to ensure the production of high-purity this compound for research and industrial applications.

Table 1: Potential Impurities in this compound and their Method of Detection

| Impurity Name | Chemical Formula | Common Origin | Analytical Technique |

| 2-Nitrotoluene | C₇H₇NO₂ | Unreacted starting material | GC-MS |

| 4-Nitrobenzyl bromide | C₇H₆BrNO₂ | Isomeric impurity from starting material | GC-MS |

| 2-Nitrobenzyl alcohol | C₇H₇NO₃ | Hydrolysis of product | GC-MS |

| 2-Nitro-1-(dibromomethyl)benzene | C₇H₅Br₂NO₂ | Over-bromination by-product | GC-MS |

Thermogravimetric Analysis (TGA-DTA) for Thermal Behavior of Related Compounds

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential techniques for evaluating the thermal stability and decomposition behavior of chemical compounds. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between a sample and an inert reference material. Together, they provide a comprehensive profile of the thermal events that a compound undergoes upon heating, such as melting, boiling, and decomposition.

Nitroaromatic compounds are known for their energetic nature, and their thermal decomposition can be complex. tamu.edu The presence of the nitro group significantly influences the thermal stability of the molecule. The primary decomposition pathways for many nitroaromatic compounds involve the cleavage of the C-NO₂ bond. dtic.mil

Studies on 2-nitrotoluene have shown that it undergoes decomposition at elevated temperatures. The decomposition is an autocatalytic process that proceeds through induction, acceleration, and decay phases. tamu.edu The principal pyrolytic mechanism for o-nitrotoluene involves an intramolecular rearrangement. dtic.mil The thermal stability of 2-nitrotoluene is also influenced by the presence of contaminants, which can lower its decomposition temperature. tamu.edu

A typical TGA analysis would involve heating a small sample of the compound in a controlled atmosphere (e.g., nitrogen or air) at a constant rate and recording the mass loss as a function of temperature. The resulting TGA curve would show the temperatures at which significant mass loss occurs, indicating decomposition. The DTA curve would show endothermic or exothermic peaks corresponding to phase transitions or decomposition processes.

Table 2: Thermal Decomposition Data for 2-Nitrotoluene (a related compound)

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Technique |

| Decomposition | ~170-200 | Varies with conditions | >95% | TGA/DSC |

Note: The exact temperatures can vary depending on experimental conditions such as heating rate and atmosphere.

Photochemistry and Photophysics of 2 Nitrobenzyl Systems

Excited State Intramolecular Hydrogen Transfer (ESIHT)

The primary photochemical event in 2-nitrobenzyl compounds is an excited-state intramolecular hydrogen transfer (ESIHT). researchgate.net Upon absorption of a photon, typically in the UV range (200-320 nm), the nitro group is excited to a diradical state. wikipedia.org This excited state facilitates the transfer of a hydrogen atom from the benzylic position to one of the oxygen atoms of the nitro group. researchgate.netresearchgate.net This process leads to the formation of a transient species known as an aci-nitro tautomer. researchgate.net The ESIHT is a critical step that initiates the subsequent chemical transformations leading to the cleavage of the benzyl (B1604629) group from the protected molecule. researchgate.net Molecules that can undergo ESIPT, a similar process, generally require both a proton-donating and a proton-accepting group in close proximity to allow for the transfer. nih.govnih.gov

Transient Intermediates and Reaction Pathways (e.g., aci-nitro tautomers, benzisoxazolidine intermediates)

Following the initial ESIHT, a cascade of reactions involving various transient intermediates occurs. The primary photoproduct, the aci-nitro tautomer, is a key intermediate in the photoreaction of 2-nitrobenzyl compounds. researchgate.netnih.gov From this aci-nitro intermediate, the reaction can proceed through two main competing pathways, the balance of which is influenced by the surrounding environment. nih.govresearchgate.net

Cyclization Pathway: In aqueous solutions at a pH between 3 and 8, the classical mechanism involves the cyclization of the aci-nitro tautomer to form a five-membered ring intermediate, a benzisoxazolidine. nih.govresearchgate.net This intermediate is unstable and subsequently undergoes ring-opening to yield a carbonyl hydrate, which then decomposes to the final products: 2-nitrosobenzaldehyde and the released substrate. nih.gov

Proton Transfer Pathway: In aprotic solvents, as well as in acidic and basic aqueous solutions, a different pathway dominates. nih.govresearchgate.net This pathway involves proton transfer to form a hydrated nitroso compound, which then leads to the final products. nih.govresearchgate.net

Time-Resolved Spectroscopy (e.g., Laser Flash Photolysis, TRIR)

The direct observation and characterization of the short-lived transient intermediates in the photochemistry of 2-nitrobenzyl systems have been made possible through time-resolved spectroscopic techniques. Laser flash photolysis (LFP) is a powerful tool used to study the kinetics and spectra of transient species generated by a short pulse of laser light. osti.govrsc.orgscielo.br LFP studies have been instrumental in elucidating the reaction mechanisms of 2-nitrobenzyl compounds by monitoring the formation and decay of intermediates such as the aci-nitro tautomer. nih.govwiley-vch.de

Time-resolved infrared spectroscopy (TRIR) provides complementary information by detecting the vibrational spectra of these transient species. nih.gov TRIR has been successfully employed to identify and distinguish between different intermediates, such as the hydrated nitroso compounds and the carbonyl hydrates formed in the two competing reaction pathways. nih.govresearchgate.net The combination of LFP and TRIR has provided a detailed picture of the complex reaction cascade following photoexcitation of 2-nitrobenzyl derivatives. nih.gov

Table 1: Spectroscopic Techniques and their Applications in Studying 2-Nitrobenzyl Photochemistry

| Spectroscopic Technique | Information Obtained | Key Findings for 2-Nitrobenzyl Systems |

|---|---|---|

| Laser Flash Photolysis (LFP) | - Kinetics of transient species formation and decay- Absorption spectra of transient intermediates | - Elucidation of reaction mechanisms- Measurement of lifetimes of intermediates like the aci-nitro tautomer |

Isotope Effects in Photochemical Reactions